molecular formula C11H12N4 B13111587 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine

Cat. No.: B13111587
M. Wt: 200.24 g/mol
InChI Key: NLRUYYIIIFHTPV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with methyl groups and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3,5-dimethylpyridine with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-triazine: Another triazine derivative with similar structural features but different substitution patterns.

    3,5-Dimethyl-1,2,4-triazine: Lacks the pyridine moiety, leading to different chemical and biological properties.

Uniqueness

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is unique due to the presence of both the triazine ring and the pyridine moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

5,6-dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine

InChI

InChI=1S/C11H12N4/c1-7-5-4-6-10(12-7)11-13-8(2)9(3)14-15-11/h4-6H,1-3H3

InChI Key

NLRUYYIIIFHTPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=C(N=N2)C)C

Origin of Product

United States

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